propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate
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Overview
Description
Propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound contains a trifluoromethyl group, which imparts distinct chemical and physical characteristics, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate typically involves the reaction of propylamine with 2,2,2-trifluoroacetaldehyde and a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the process may be catalyzed by a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound used as a solvent and reagent in organic synthesis.
Trifluoromethylsulfonyl derivatives: Compounds with similar functional groups used in various chemical reactions and applications.
Uniqueness
Propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in both research and industrial contexts.
Properties
CAS No. |
82986-00-3 |
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Molecular Formula |
C5H8F3NOS |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
propyl 2,2,2-trifluoro-N-hydroxyethanimidothioate |
InChI |
InChI=1S/C5H8F3NOS/c1-2-3-11-4(9-10)5(6,7)8/h10H,2-3H2,1H3 |
InChI Key |
FHAZOTCBOGRSNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=NO)C(F)(F)F |
Origin of Product |
United States |
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